molecular formula C11H6N2O2S B14912148 2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile

2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile

Cat. No.: B14912148
M. Wt: 230.24 g/mol
InChI Key: ZDLCDSYZRZGIKH-UHFFFAOYSA-N
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Description

2-[(5-Formyl-2-furyl)sulfanyl]nicotinonitrile is an organic compound with the molecular formula C11H6N2O2S and a molecular weight of 230.24 g/mol . This compound features a furan ring substituted with a formyl group and a sulfanyl group, which is further connected to a nicotinonitrile moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Formyl-2-furyl)sulfanyl]nicotinonitrile typically involves the reaction of 5-formyl-2-furyl sulfide with nicotinonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Formyl-2-furyl)sulfanyl]nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(5-Formyl-2-furyl)sulfanyl]nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(5-Formyl-2-furyl)sulfanyl]nicotinonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also interact with biological molecules, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-Formyl-2-furyl)sulfanyl]nicotinonitrile is unique due to its combination of a furan ring with a formyl group and a sulfanyl group linked to a nicotinonitrile moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H6N2O2S

Molecular Weight

230.24 g/mol

IUPAC Name

2-(5-formylfuran-2-yl)sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C11H6N2O2S/c12-6-8-2-1-5-13-11(8)16-10-4-3-9(7-14)15-10/h1-5,7H

InChI Key

ZDLCDSYZRZGIKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(O2)C=O)C#N

Origin of Product

United States

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